1,2,3,3a,4,5-Hexahydrocanthin-6-one
Description
1,2,3,3a,4,5-Hexahydrocanthin-6-one (CAS: 26400-25-9) is a polycyclic alkaloid belonging to the canthin-6-one family, characterized by a partially saturated indolo-naphthyridine backbone. This compound is referenced under multiple synonyms, including "6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one,1,2,3,3a,4,5-hexahydro-" and "CHEMBL3746235" .
Properties
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLUJICNLQLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C3=CC=CC=C3C4=C2C1NCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949290 | |
| Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26400-25-9 | |
| Record name | 1,2,3,3a,4,5-Hexahydrocanthin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one can be synthesized through various methods. One notable method involves the treatment of hydrocarbolinepropionates with sodium hydride in hexamethylphosphoramide. This reaction yields the desired compound in 70-98% yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of 1,2,3,3a,4,5-Hexahydrocanthin-6-one.
Reduction: Hydrogenated forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
1,2,3,3a,4,5-Hexahydrocanthin-6-one belongs to the class of canthin-6-one derivatives, which have been reported to exhibit a range of biological activities:
- Anticancer Properties : Compounds derived from canthin-6-one have shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that certain canthin derivatives possess potent antitumor activity against human melanoma and lung cancer cells by interacting with microtubules and disrupting mitotic processes .
- Antimicrobial Activity : Research has highlighted the potential of canthin-6-one derivatives as antibacterial and antifungal agents. For example, some derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, showcasing their utility in treating infections caused by these pathogens .
Synthetic Pathways
The synthesis of 1,2,3,3a,4,5-Hexahydrocanthin-6-one is often achieved through the Pictet-Spengler reaction. This reaction is a crucial method for constructing tetrahydroisoquinoline frameworks that are prevalent in many bioactive compounds.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinolines. The reaction conditions can be modified to enhance yields and selectivity for specific derivatives:
- Factors Influencing Reaction : Various factors such as temperature, solvent choice, and the nature of the substituents on the reactants significantly affect the outcome of the reaction .
- Total Synthesis : A biomimetic approach has been explored for the total synthesis of canthin-6-one using this reaction. The synthetic pathways typically involve multiple steps with intermediates being optimized for better yields .
Case Studies
Several case studies illustrate the applications and effectiveness of 1,2,3,3a,4,5-Hexahydrocanthin-6-one:
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydrocanthin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Canthin-6-one Derivatives
The canthin-6-one core is a privileged structure in natural product chemistry, with modifications such as methoxylation or hydrogenation significantly influencing bioactivity. Below is a comparative analysis of 1,2,3,3a,4,5-hexahydrocanthin-6-one and two methoxylated analogs (5-methoxycanthin-6-one and 4,5-dimethoxycanthin-6-one) described in the literature .
Table 1: Structural and Spectroscopic Comparison
Key Differences:
Hydrogenation State: The hexahydro derivative features a partially saturated indolo-naphthyridine system, which reduces planarity and may decrease π-π stacking interactions critical for DNA intercalation or enzyme inhibition.
The absence of substituents in the hexahydro compound suggests lower polarity and distinct pharmacokinetic behavior.
Spectral Signatures : While methoxylated analogs show distinct 1H-NMR signals for -OCH3 groups (δ 3.84–4.25 ppm), the hexahydro compound’s NMR data are unreported, likely due to its reduced aromatic proton count and complex coupling patterns.
Biological Activity
1,2,3,3a,4,5-Hexahydrocanthin-6-one is a compound belonging to the family of canthin-6-ones, which are known for their diverse biological activities. This article delves into the biological properties of this compound, including its anticancer and antimicrobial activities, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
1,2,3,3a,4,5-Hexahydrocanthin-6-one can be synthesized through various methods, notably the Pictet-Spengler reaction. This reaction involves the condensation of β-aryl ethylamines with suitable aldehydes or ketones to form tetrahydroisoquinoline derivatives. The synthesis has been optimized for structural modifications to enhance biological activity .
Table 1: Synthesis Methods for 1,2,3,3a,4,5-Hexahydrocanthin-6-one
Anticancer Properties
Research has demonstrated that 1,2,3,3a,4,5-Hexahydrocanthin-6-one exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Cell Lines Tested : Various studies have tested its efficacy on human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .
Antimicrobial Activity
In addition to its anticancer effects, 1,2,3,3a,4,5-Hexahydrocanthin-6-one has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : It has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Fungal Activity : The compound also shows antifungal properties against Candida species .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effect of 1,2,3,3a,4,5-Hexahydrocanthin-6-one on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Case Study 2: Antimicrobial Assessment
In another study assessing antimicrobial properties, 1,2,3,3a,4,5-Hexahydrocanthin-6-one was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli. These results suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .
Q & A
Q. What frameworks are recommended for integrating conflicting spectral data into a cohesive analysis?
- Methodological Answer : Use consensus-based spectral matching:
- Database cross-referencing : Compare with PubChem or NIST databases.
- Machine learning : Train algorithms to identify artifacts (e.g., solvent peaks) in NMR/IR spectra.
- Collaborative validation : Engage multi-lab studies to verify contentious assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
